molecular formula C15H28N2O4 B11831764 Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate

Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate

Cat. No.: B11831764
M. Wt: 300.39 g/mol
InChI Key: XNZJHNJHKJTCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate is a synthetic organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected piperidine is then reacted with ethyl bromoacetate to form the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively react with certain enzymes or receptors. The piperidine ring enhances its binding affinity to these targets, facilitating the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate is unique due to its specific combination of the Boc-protected piperidine ring and the ethyl ester group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

ethyl 2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetate

InChI

InChI=1S/C15H28N2O4/c1-6-20-13(18)11-17-9-7-12(8-10-17)16(5)14(19)21-15(2,3)4/h12H,6-11H2,1-5H3

InChI Key

XNZJHNJHKJTCGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCC(CC1)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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